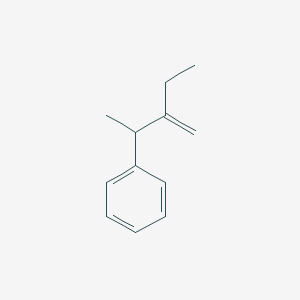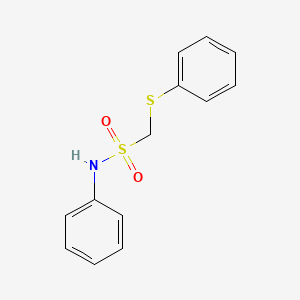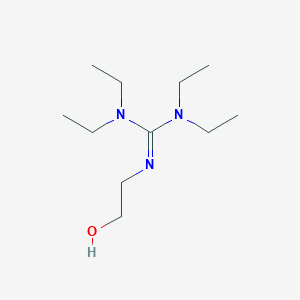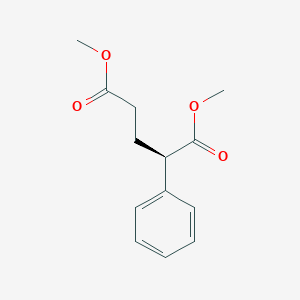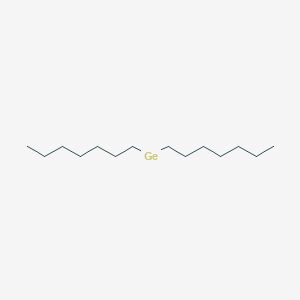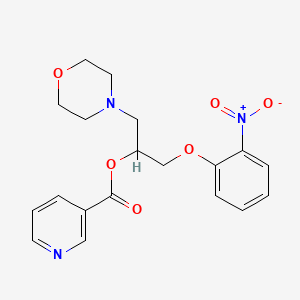![molecular formula C13H23N3O2 B14623569 N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-35-0](/img/structure/B14623569.png)
N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group attached to an oxazole ring, which is further substituted with a butyl and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an amine. One common method is the reaction of N-butyl-N-methylamine with 5-(2-methylpropyl)-1,2-oxazole-3-isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring and urea group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
N-Butyl-N-methylurea: Lacks the oxazole ring, making it less versatile in certain applications.
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar structure but without the butyl group, affecting its chemical properties and reactivity.
N-Butyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar but lacks the methyl group, influencing its biological activity.
Uniqueness
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to the combination of the butyl, methyl, and oxazole groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
属性
CAS 编号 |
55808-35-0 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
1-butyl-1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C13H23N3O2/c1-5-6-7-16(4)13(17)14-12-9-11(18-15-12)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,14,15,17) |
InChI 键 |
CXKCEQGDGNUDBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
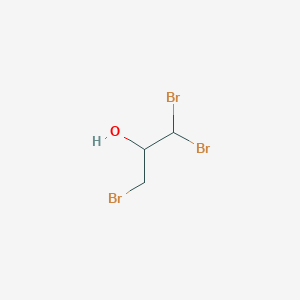

![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
